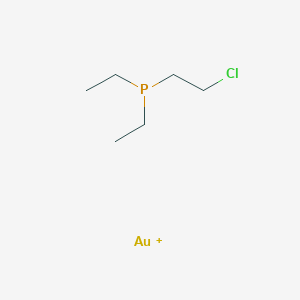
2-Chloroethyl(diethyl)phosphane;gold(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl(diethyl)phosphane;gold(1+) is an organophosphorus compound that features a gold(I) center coordinated to a phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl(diethyl)phosphane;gold(1+) typically involves the reaction of 2-chloroethyl(diethyl)phosphane with a gold(I) precursor. One common method is to react 2-chloroethyl(diethyl)phosphane with gold(I) chloride (AuCl) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the gold(I) center .
Industrial Production Methods
While specific industrial production methods for 2-Chloroethyl(diethyl)phosphane;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl(diethyl)phosphane;gold(1+) can undergo various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or thiolates.
Coordination: The phosphane ligand can coordinate to other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., thiolates), and coordinating ligands (e.g., triphenylphosphine). Reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) depend on the specific reaction conditions. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
2-Chloroethyl(diethyl)phosphane;gold(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the unique properties of gold complexes to target cancer cells.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl(diethyl)phosphane;gold(1+) involves its ability to coordinate to various molecular targets. The gold(I) center can interact with nucleophilic sites on biomolecules, such as thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl(diethyl)phosphane;silver(1+): Similar in structure but with a silver(I) center instead of gold(I).
2-Chloroethyl(diethyl)phosphane;palladium(1+): Contains a palladium(I) center, offering different catalytic properties.
2-Chloroethyl(diethyl)phosphane;platinum(1+): Features a platinum(I) center, known for its use in anticancer drugs.
Uniqueness
2-Chloroethyl(diethyl)phosphane;gold(1+) is unique due to the specific properties imparted by the gold(I) center. Gold complexes are known for their stability and ability to form strong bonds with various ligands, making them valuable in catalysis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H14AuClP+ |
|---|---|
Peso molecular |
349.57 g/mol |
Nombre IUPAC |
2-chloroethyl(diethyl)phosphane;gold(1+) |
InChI |
InChI=1S/C6H14ClP.Au/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;/q;+1 |
Clave InChI |
ULUHFIOTVAJJBF-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)CCCl.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



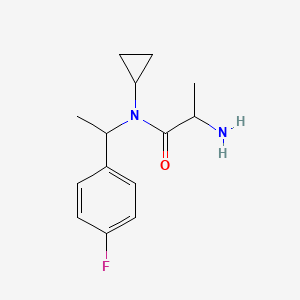
![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)

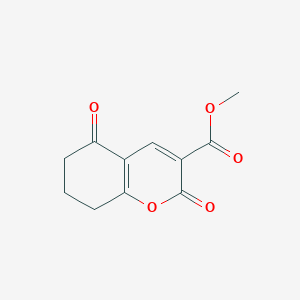

![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)
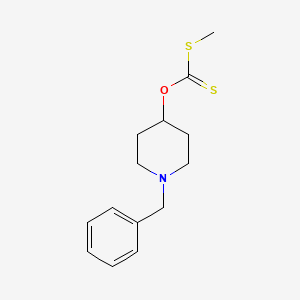
![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)
![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)
![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)
![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)
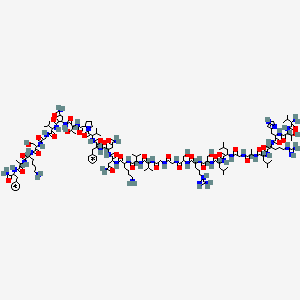
![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)
